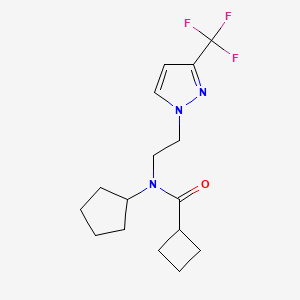
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound notable for its unique molecular structure and potential applications across various scientific fields. This compound features a cyclopentyl group, a cyclobutanecarboxamide moiety, and a pyrazolyl ring with a trifluoromethyl substituent. Such complexity imbues the compound with distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves several steps:
Preparation of 3-(trifluoromethyl)-1H-pyrazole: : The pyrazole ring is synthesized via cyclization of a hydrazine derivative with a β-dicarbonyl compound, followed by trifluoromethylation.
Formation of the Cyclobutanecarboxamide Core: : Cyclobutanecarboxylic acid is converted to its acyl chloride form, which then reacts with cyclopentylamine to yield the cyclobutanecarboxamide intermediate.
Coupling Reaction: : The pyrazole and cyclobutanecarboxamide intermediates are coupled using standard amidation conditions, typically involving carbodiimide-based coupling reagents.
Industrial Production Methods
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentration is crucial. Flow chemistry techniques and continuous synthesis processes may be employed to enhance yield and purity while minimizing waste and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding N-oxide derivatives.
Reduction: : Reduction reactions may lead to the hydrogenation of the pyrazole ring.
Substitution: : Nucleophilic substitution reactions, particularly at the pyrazole ring and amide moiety.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Alkoxides, amines, and halides.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Fully or partially hydrogenated pyrazole rings.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has broad applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industry: : Utilized in the development of agrochemicals and material science due to its stability and reactivity.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : It may interact with enzymes or receptors, inhibiting or activating their biological functions.
Pathways Involved: : The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, potentially influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to structurally similar compounds, such as other cyclobutanecarboxamides and pyrazoles, N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to the trifluoromethyl group, which imparts distinct electronic properties and metabolic stability.
List of Similar Compounds
N-cyclopentyl-N-(2-(1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)cyclobutanecarboxamide
Its uniqueness lies in the combination of cyclobutane and pyrazole moieties with a trifluoromethyl substituent, rendering it a compound of significant interest in various research domains.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c17-16(18,19)14-8-9-21(20-14)10-11-22(13-6-1-2-7-13)15(23)12-4-3-5-12/h8-9,12-13H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCQTPSQJTVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2908198.png)
![6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2908199.png)
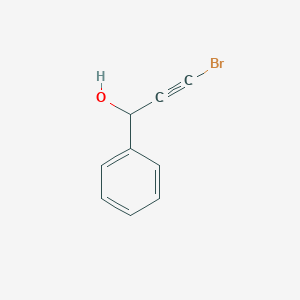

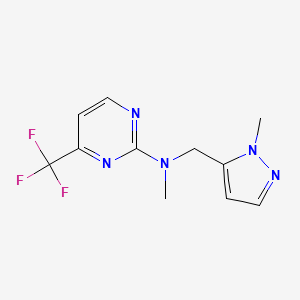
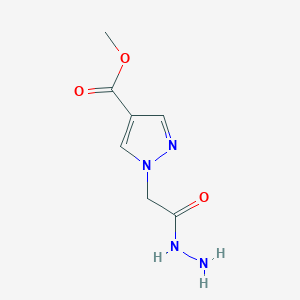

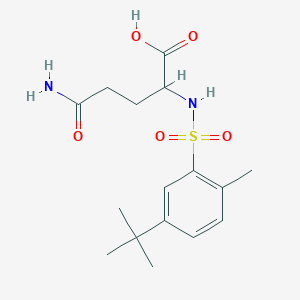
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2908209.png)
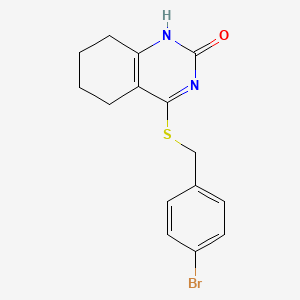
![ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908215.png)
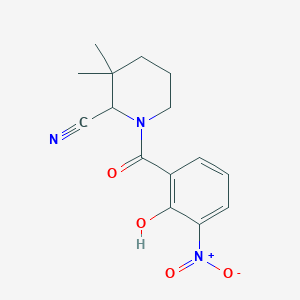
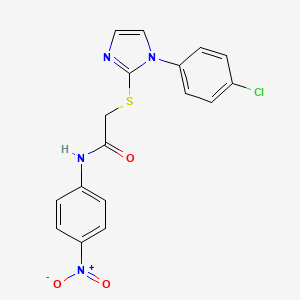
![N-(4-chloro-3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2908221.png)
